molecular formula C13H9NO2 B1252450 2-Phenyl-1,2-benzoxazol-3-one CAS No. 65685-42-9

2-Phenyl-1,2-benzoxazol-3-one

Cat. No. B1252450
CAS RN: 65685-42-9
M. Wt: 211.22 g/mol
InChI Key: YJQBDAUNMLGTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of phenyl-substituted benzoxazines and their derivatives, such as 2-Phenyl-1,2-benzoxazol-3-one, has been reported through various methods. Notably, the reaction of ethyl trans-3-phenylglycidate through a stereospecific route has been utilized to synthesize 2-phenyl derivatives independently, showcasing the diverse synthetic pathways available for such compounds (Banzatti, Heidempergher, & Melloni, 1983). Additionally, a one-pot, multi-component approach has been described for the efficient synthesis of complex derivatives involving 2-Phenyl-1,2-benzoxazol-3-one frameworks, highlighting the versatility of synthetic strategies (Bade & Vedula, 2015).

Molecular Structure Analysis

The molecular and crystal structures of related compounds have been characterized using X-ray crystallography, revealing insights into the structural configurations and intramolecular interactions. For example, studies have shown that certain compounds exist in specific tautomeric forms stabilized by intramolecular hydrogen bonds, which can be analogous to the structural behavior of 2-Phenyl-1,2-benzoxazol-3-one (Kataeva et al., 2002).

Chemical Reactions and Properties

Phenylboronic acid-catalyzed, cyanide-promoted synthesis has been explored for the generation of benzoxazole derivatives, demonstrating the chemical reactivity and potential transformations of 2-Phenyl-1,2-benzoxazol-3-one under various conditions (López-Ruiz et al., 2011). Furthermore, the facile synthesis of related compounds through one-pot reactions underscores the reactivity and versatility of 2-Phenyl-1,2-benzoxazol-3-one in synthetic chemistry (Naik & Bodke, 2019).

Physical Properties Analysis

The physical properties, such as crystal packing and molecular conformations, have been detailed in studies focusing on similar compounds. These investigations provide valuable insights into the potential physical characteristics of 2-Phenyl-1,2-benzoxazol-3-one, including its crystalline structure and intermolecular interactions (Gonzaga et al., 2016).

Chemical Properties Analysis

Research into the chemical properties of benzoxazole derivatives has unveiled various reactions and transformations, such as regioselective synthesis and ring-opening polymerization, which could be applicable to understanding the chemical behavior of 2-Phenyl-1,2-benzoxazol-3-one (Yadav et al., 2022); (Ohashi et al., 2016).

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure Features: Aydın et al. (2018) examined the crystal structure of a related compound, noting significant features like hydrogen bonds and π–π stacking interactions, which are crucial for understanding molecular interactions and stability (Aydın et al., 2018).

Nanotechnology and Material Science

  • Fluorescent Nanomaterials: Ghodbane et al. (2012) demonstrated that 2-phenyl-benzoxazole derivatives can be used to create fluorescent nanofibers and microcrystals, showing potential for applications in aqueous and biological media (Ghodbane et al., 2012).
  • Polymer Synthesis: Toiserkani et al. (2011) synthesized new poly(amide-imide)s with benzoxazole or benzothiazole pendent groups, highlighting their enhanced solubility and thermal stability, which could be significant in advanced polymer technologies (Toiserkani et al., 2011).

Medicinal Chemistry

  • Biological Activity: Naik and Bodke (2019) synthesized benzoxazole derivatives with potential biological applications, highlighting the versatility of these compounds in medicinal chemistry (Naik & Bodke, 2019).

Optoelectronics

  • Light-Emitting Diodes: Ko et al. (2001) explored the use of benzoxazole derivatives in the fabrication of organic light-emitting diodes, indicating the potential of these compounds in optoelectronic applications (Ko et al., 2001).

Chemical Reactivity and Synthesis

  • Synthesis and Reactivity: Huang and Yao (2010) discussed the reactivity of 2-phenyl-1,2-benzoxazol-3-one derivatives in forming new heterocyclic compounds, which is crucial for developing new synthetic methods in chemistry (Huang & Yao, 2010).

Quantum Mechanical Studies

  • Light Harvesting Properties: Mary et al. (2019) conducted quantum mechanical studies on benzoxazole compounds, suggesting their potential in developing novel inhibitor molecules and in light harvesting applications (Mary et al., 2019).

Future Directions

The future directions for research on 2-Phenyl-1,2-benzoxazol-3-one could include further exploration of its synthesis methods, investigation of its mechanism of action, and evaluation of its potential therapeutic applications .

properties

IUPAC Name

2-phenyl-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQBDAUNMLGTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90495709
Record name 2-Phenyl-1,2-benzoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1,2-benzoxazol-3-one

CAS RN

65685-42-9
Record name 2-Phenyl-1,2-benzoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-1,2-benzoxazol-3-one
Reactant of Route 2
2-Phenyl-1,2-benzoxazol-3-one
Reactant of Route 3
2-Phenyl-1,2-benzoxazol-3-one
Reactant of Route 4
2-Phenyl-1,2-benzoxazol-3-one
Reactant of Route 5
2-Phenyl-1,2-benzoxazol-3-one
Reactant of Route 6
2-Phenyl-1,2-benzoxazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.